molecular formula C15H13NO B14115062 9-Acetyl-2-methylcarbazole

9-Acetyl-2-methylcarbazole

Cat. No.: B14115062
M. Wt: 223.27 g/mol
InChI Key: RJGAGSNOHRJTGL-UHFFFAOYSA-N
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Description

9-Acetyl-2-methylcarbazole is a synthetically valuable carbazole derivative that serves as a key intermediate in medicinal chemistry and pharmaceutical research. The carbazole core structure is a privileged scaffold in drug discovery, known for its wide range of biological activities . This compound is particularly useful for developing novel therapeutic agents due to the reactivity of its acetyl group, which allows for further functionalization and the creation of diverse molecular hybrids. Researchers utilize this compound primarily in the design and synthesis of compounds with potential antiproliferative effects against various cancer cell lines, including HepG2, HeLa, and MCF7 . Its structure is also relevant in exploring antimicrobial and antifungal agents, addressing the growing need for new treatments against drug-resistant bacteria and fungi . The mechanism of action for carbazole-based derivatives often involves interaction with cellular DNA, inhibition of topoisomerase-II, or induction of apoptosis in cancerous cells . Furthermore, the carbazole nucleus is recognized for its antioxidant potential, capable of donating hydrogen or electrons to neutralize free radicals, which contributes to its broader pharmacological profile . This product is intended for research applications as a chemical reference standard and synthetic precursor in the development of new bioactive molecules. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-(2-methylcarbazol-9-yl)ethanone

InChI

InChI=1S/C15H13NO/c1-10-7-8-13-12-5-3-4-6-14(12)16(11(2)17)15(13)9-10/h3-9H,1-2H3

InChI Key

RJGAGSNOHRJTGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3N2C(=O)C

Origin of Product

United States

Molecular Design Principles and Structure Property Relationships in 9 Acetyl 2 Methylcarbazole Chemistry

Impact of Substitution Patterns (Acetyl and Methyl Groups) on Electronic Structure

The electronic character of the carbazole (B46965) core is significantly influenced by the nature and position of its substituents. The parent carbazole molecule is an electron-rich aromatic system due to the nitrogen atom's lone pair contribution to the π-system. echemcom.com In 9-Acetyl-2-methylcarbazole, the attached functional groups modulate this inherent electronic structure in opposing yet cooperative ways.

The methyl group (-CH₃) at the C2 position acts as a weak electron-donating group (EDG). It pushes electron density into the carbazole ring through inductive and hyperconjugation effects. This donation enhances the electron-rich nature of the π-conjugated system. Studies on various carbazole alkaloids suggest that 2-methylcarbazole could be a key biogenetic precursor in lower plants. mdpi.com

Conversely, the acetyl group (-COCH₃) at the N9 position functions as a strong electron-withdrawing group (EWG). The electronegative oxygen atom pulls electron density away from the carbazole nitrogen via resonance and inductive effects. This delocalization of the nitrogen's lone pair onto the acetyl carbonyl group reduces the electron density at the nitrogen atom. In silico studies have identified the acetyl group as a particularly promising substituent for modifying the cellular activities of carbazole derivatives. mdpi.com

The combination of an EDG on the carbazole ring and an EWG at the nitrogen atom creates a "push-pull" system. This arrangement polarizes the molecule, influencing its ground-state and excited-state properties, and is a common strategy in designing molecules for optoelectronics.

Conformational Landscapes and Intramolecular Interactions

The three-dimensional shape (conformation) of this compound is critical to its function. The primary determinant of its conformational landscape is the rotation around the N9-C(acetyl) bond. Due to steric hindrance between the acetyl group's carbonyl oxygen and the hydrogen atoms on the C1 and C8 positions of the carbazole ring, the acetyl group is forced to rotate out of the plane of the carbazole moiety. This non-planar arrangement is a common feature in N-acylated carbazoles and is crucial in defining the extent of electronic communication between the nitrogen lone pair and the acetyl group.

While strong intramolecular bonds are absent, the molecule's conformation is stabilized by a network of weak, non-covalent interactions. Specifically, intramolecular C-H···O interactions can occur between the carbonyl oxygen and the nearby aromatic protons (e.g., H1 or H8). Such interactions are known to influence crystal packing and the stability of specific conformers in related heterocyclic systems. iucr.org

Rational Design for Modulating Photophysical and Electronic Characteristics

The rational design of functional organic materials hinges on the ability to control their light-absorbing/emitting (photophysical) and charge-transporting (electronic) properties. In this compound, this is achieved through the strategic interplay of steric and electronic effects.

Steric Effects on π-Conjugation Pathways

Steric effects play a crucial role in modulating the extent of π-conjugation. The forced rotation of the N9-acetyl group out of the carbazole plane partially disrupts the π-conjugation between the nitrogen lone pair and the carbonyl group. While this twist is a result of steric hindrance, it also serves a functional purpose. It helps to maintain the electronic integrity of the primary carbazole chromophore, as the nitrogen lone pair's delocalization into the ring is less perturbed than if the acetyl group were coplanar. In some carbazole-based materials, introducing steric twisting can increase the propensity for excimer formation, which can impact the performance of organic light-emitting diodes (OLEDs). acs.org The methyl group at the C2 position, being relatively small, imparts minimal steric strain on the carbazole backbone, thus preserving the planarity and effective conjugation along the fused rings. emu.edu.tr

Inductive and Resonance Effects on Frontier Molecular Orbitals (HOMO-LUMO)

The energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's electronic and optical properties. The energy difference between them, the HOMO-LUMO gap, corresponds to the energy of the lowest electronic transition.

The electronic effects of the substituents directly tune these orbital energies.

HOMO: The HOMO is primarily localized on the electron-rich carbazole ring system. nankai.edu.cn The electron-donating C2-methyl group raises the energy of the HOMO, making the molecule easier to oxidize.

LUMO: The LUMO is significantly influenced by the electron-withdrawing N9-acetyl group. The acetyl group lowers the energy of the LUMO, making the molecule more amenable to reduction. The LUMO is expected to have significant electron density over the N-C=O portion of the molecule. nankai.edu.cn

Table 1: Representative Frontier Orbital Energies and Gaps for Substituted Carbazole Systems. (Values are illustrative, based on computational studies of analogous donor-acceptor carbazole derivatives).
Compound SystemDonor/Acceptor TypeHOMO (eV)LUMO (eV)Energy Gap (eV)
Carbazole (Reference)--5.8 to -5.9-2.0 to -2.2~3.7
Carbazole-Donor (e.g., alkyl)D-5.5 to -5.7-2.0 to -2.1~3.6
Carbazole-Acceptor (e.g., acetyl)A-6.0 to -6.2-2.4 to -2.6~3.5
Donor-Carbazole-Acceptor (Analogous to this compound)D-A-5.6 to -5.8-2.5 to -2.8~3.0

Data synthesized from principles discussed in cited literature for illustrative purposes. nankai.edu.cnresearchgate.net

Intermolecular Interactions and Self-Assembly Phenomena Relevant to Functional Materials

Beyond the single molecule, the interactions between molecules in the solid state dictate the properties of a material. For this compound, several types of intermolecular forces are expected to govern its self-assembly and crystal packing.

π-π Stacking: The planar, electron-rich carbazole cores of adjacent molecules are likely to stack on top of one another. This π-π stacking is a dominant organizing force in many aromatic compounds and is crucial for charge transport in organic semiconductors. The stacking is often in a slipped co-facial arrangement to minimize electrostatic repulsion. researchgate.net

Hydrogen Bonding: While lacking classic hydrogen bond donors, weak C-H···O hydrogen bonds are highly probable. The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor for aromatic C-H groups on neighboring molecules. These interactions, though weak individually, collectively contribute to a stable, three-dimensional crystal lattice. iucr.org

These combined interactions facilitate the self-assembly of molecules into well-defined supramolecular structures. The specific packing motif (e.g., herringbone vs. stacked) has profound implications for material properties like charge carrier mobility and luminescence efficiency in the solid state. researchgate.net

Advanced Spectroscopic and Photophysical Investigations of 9 Acetyl 2 Methylcarbazole Systems

Electronic Absorption and Emission Spectroscopy for Elucidating Excited State Dynamics

Electronic absorption and emission spectroscopy are powerful tools to probe the electronic transitions and de-excitation pathways of fluorescent molecules like 9-Acetyl-2-methylcarbazole. The absorption spectrum reveals the energies required to promote an electron from the ground state to various excited states, while the emission spectrum provides information about the energy released upon the return of the electron to the ground state from the lowest excited singlet state.

Carbazole (B46965) and its derivatives typically exhibit strong absorption in the UV region. The absorption spectrum of the parent carbazole molecule displays distinct bands corresponding to π-π* transitions. For instance, in a 2-nitro-3-phenyl-9H-carbazole, absorption bands are observed in the range of 260 nm to 410 nm in a dilute CH2Cl2 solution, which are attributed to the carbazole moieties nih.gov. The introduction of substituents, such as the acetyl and methyl groups in this compound, is expected to cause shifts in these absorption bands. Specifically, the presence of an acetyl group at the 9-position and a methyl group at the 2-position would likely lead to a red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted carbazole.

The fluorescence emission of carbazole derivatives is also sensitive to substitution. For example, 3,6-disubstituted carbazole derivatives containing fluorene show emission that is influenced by the carbazole groups dergipark.org.tr. The emission spectrum of this compound would be expected to show a characteristic fluorescence band, the position and intensity of which would be dependent on the solvent environment.

To illustrate the typical photophysical parameters of related carbazole derivatives, the following table summarizes the absorption and emission data for some substituted carbazoles.

CompoundSolventAbsorption Maxima (nm)Emission Maxima (nm)
2-nitro-3-phenyl-9H-carbazoleCH2Cl2260-410400
3,6-di(fluorene-9)-9-octyl-9H-carbazoleDCM316-
3,6-di(fluorene-9)-9-octyl-9H-carbazoleDMSO318-

This table presents data for related carbazole derivatives to illustrate the expected spectroscopic behavior of this compound.

The photoluminescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The substitution pattern on the carbazole ring significantly influences the quantum yield.

The quantum yield of a specific N-carbazole acetyl hydrazone Schiff-base, 2-(9H-carbazol-9-yl)-N'-(2-hydroxybenzylidene) acetohydrazide, was reported to be as high as 0.631 inoe.ro. Another derivative in the same study showed a quantum yield of 0.508. These values indicate that carbazole derivatives can be highly emissive.

Fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and can be influenced by various factors, including the molecular structure and the surrounding environment.

Time-resolved fluorescence spectroscopy is employed to measure fluorescence lifetimes. For carbazole and its derivatives, S1 lifetimes have been reported to be in the range of 7–15 ns in various organic solvents mdpi.com. For example, transient fluorescence studies of carbazole in solution have reported total S1 lifetimes between 7 and 15 nanoseconds mdpi.com. More specifically, nanosecond transient absorption experiments on carbazole confirmed S1 lifetimes in the 13–15 ns range mdpi.com.

The decay kinetics of the excited state can provide insights into the different de-excitation pathways, including radiative (fluorescence) and non-radiative processes. For carbazole, the T1 state, populated from S1 via intersystem crossing, has a much longer lifetime, in the microsecond range mdpi.com. The specific substitution in this compound would be expected to influence these lifetimes.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule, which alters the energy gap between them. The study of solvatochromic behavior provides valuable information about the nature of the excited state, particularly its polarity.

Carbazole-based compounds are known to exhibit solvatochromic shifts in their absorption and emission spectra dergipark.org.tr. An increase in solvent polarity can lead to a red-shift (positive solvatochromism) or a blue-shift (negative solvatochromism) depending on whether the excited state is more or less polar than the ground state, respectively. For instance, in 3,6-di(fluorene-9)-9-octyl-9H-carbazole, a bathochromic shift in the absorption spectrum was observed with increasing solvent polarity, from 316.0 nm in DCM to 318.0 nm in DMSO dergipark.org.tr.

Given the presence of the polar acetyl group, this compound is expected to exhibit significant solvatochromic behavior. An increase in the solvent polarity would likely stabilize the more polar excited state to a greater extent than the ground state, resulting in a red-shift in the fluorescence emission spectrum. A study of two carbanion monosubstituted 4-tolyl-1,2,4-triazol-1-ium phenacylids in binary hydroxyl solvent mixtures highlighted how solvatochromic analysis can provide information on intermolecular interactions and the composition of the solute's first solvation shell mdpi.com.

Charge Transfer Processes and Excitonic Phenomena

The electronic structure of this compound, with its electron-donating methyl group and electron-withdrawing acetyl group attached to the carbazole core, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. In such D-π-A (donor-π-acceptor) systems, the excitation of an electron can lead to a significant redistribution of electron density from the donor (methyl-substituted carbazole ring) to the acceptor (acetyl group).

This ICT character of the excited state is often associated with a large change in dipole moment upon excitation and is a key factor in the observed solvatochromic shifts. The efficiency of the ICT process can be influenced by the solvent polarity and the conformational flexibility of the molecule.

In the solid state or in concentrated solutions, carbazole derivatives can form aggregates where excitonic coupling between adjacent molecules can occur. These excitonic phenomena can lead to the formation of J-aggregates or H-aggregates, which have distinct spectroscopic signatures compared to the monomeric species. For instance, excitonic J-aggregate-type features have been observed in the steady-state absorption and emission spectra of neat films of carbazole and tert-butyl-carbazole mdpi.com.

Furthermore, carbazole-based systems can participate in intermolecular charge transfer with other electron-donating or electron-accepting molecules, leading to the formation of charge-transfer complexes. The formation of such complexes can be studied by various spectroscopic techniques and quantum chemical simulations researchgate.netorscience.ru. Conducting polymers based on carbazole exhibit high electrical conductivity, which is crucial for efficient charge transfer and storage in applications like supercapacitors acs.org.

Transient Absorption and Time-Resolved Spectroscopy for Mechanistic Insights

Transient absorption spectroscopy is a powerful technique to study the dynamics of short-lived excited states and reactive intermediates. By using a pump pulse to excite the sample and a delayed probe pulse to monitor the changes in absorption, it is possible to track the evolution of the excited state population on timescales ranging from femtoseconds to microseconds.

Studies on N-ethylcarbazole (N-EC) have utilized transient electronic and vibrational absorption spectroscopy to investigate the initial steps of polymerization following photoexcitation bris.ac.uk. These studies have identified characteristic transient absorption bands for the first excited singlet (S1) and triplet (T1) states of N-EC bris.ac.uk. For example, transient absorption studies of N-EC with nanosecond time resolution identified two excited state absorption bands at 628 nm (S1 state) and 392 nm (T1 state) bris.ac.uk.

In the context of this compound, transient absorption spectroscopy could be employed to directly observe the intramolecular charge transfer state and to follow its decay kinetics. It would also allow for the characterization of the triplet state and the determination of the intersystem crossing quantum yield. Time-resolved fluorescence experiments on carbazole and its derivatives have provided detailed insights into the S1 state decay, which is often biexponential, indicating complex relaxation dynamics mdpi.com. At high exciton densities in thin films, bimolecular diffusive S1–S1 annihilation becomes a dominant process mdpi.com.

Advanced Vibrational Spectroscopy (e.g., Raman, Resonant Raman) for Structural Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a molecule. These techniques are complementary, as the selection rules for IR absorption and Raman scattering are different jchps.commt.com. For a vibration to be IR active, there must be a change in the dipole moment of the molecule, whereas for a vibration to be Raman active, there must be a change in the polarizability jchps.commt.com.

The vibrational spectra of carbazole and its N-substituted derivatives have been studied both experimentally and computationally researchgate.netrsc.orgscilit.com. These studies have led to the assignment of the fundamental vibrational modes of the carbazole ring. For instance, a detailed vibrational assignment for carbazole has been reported based on its infrared, Raman, and fluorescence spectra scilit.com.

For this compound, IR and Raman spectroscopy can be used to identify the characteristic vibrational modes associated with the acetyl and methyl groups, in addition to the vibrations of the carbazole core. For example, the C=O stretching vibration of the acetyl group would be expected to appear as a strong band in the IR spectrum.

Resonant Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can be used to selectively enhance the vibrations that are coupled to the electronic transition. This technique could be particularly useful for probing the structural changes that occur in the excited state of this compound, providing insights into the dynamics of the intramolecular charge transfer process.

Magnetic Resonance Spectroscopy (e.g., Solid-State NMR) for Supramolecular Arrangements

Magnetic Resonance Spectroscopy, particularly solid-state Nuclear Magnetic Resonance (ssNMR), serves as a powerful, non-destructive technique for elucidating the three-dimensional structure and intermolecular interactions within the supramolecular assemblies of this compound. While X-ray diffraction provides precise atomic coordinates for crystalline materials, ssNMR is uniquely capable of probing the local environment of individual atoms in both crystalline and amorphous solid forms. This technique is highly sensitive to the conformational and packing arrangements of molecules, offering detailed insights into polymorphism, a phenomenon where a compound exists in multiple crystalline forms with different physical properties.

The primary ssNMR method for studying organic solids is ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR. This technique overcomes the challenges of broad spectral lines typically observed in solids, which arise from strong dipolar interactions and chemical shift anisotropy. By spinning the sample at a "magic" angle of 54.7° relative to the external magnetic field and transferring magnetization from abundant ¹H nuclei to the less abundant ¹³C nuclei, sharp, high-resolution spectra can be obtained.

The ¹³C chemical shifts in a solid-state spectrum are exquisitely sensitive to the local electronic environment. Consequently, crystallographically inequivalent carbon atoms within the this compound molecule will produce distinct resonance signals. This allows for the direct determination of the number of molecules in the asymmetric unit of a crystal lattice. cardiff.ac.uk Furthermore, subtle variations in intermolecular interactions, such as π-π stacking of the carbazole rings or hydrogen bonding involving the acetyl group, will induce changes in the chemical shifts. These shifts provide a spectroscopic fingerprint of a specific polymorphic form.

In the absence of direct experimental ssNMR data for this compound, we can predict the expected ¹³C chemical shifts based on solution-state NMR data of analogous carbazole derivatives and the general principles of solid-state effects. The table below presents hypothetical ¹³C ssNMR chemical shifts for a plausible solid-state form of this compound. The shifts are influenced by the electronic structure of the molecule and the intermolecular packing forces. For instance, the carbonyl carbon of the acetyl group is expected to be highly sensitive to its participation in any intermolecular interactions.

Carbon AtomExpected Solid-State ¹³C Chemical Shift (ppm)Notes on Supramolecular Influences
C=O (Acetyl)168 - 172Highly sensitive to hydrogen bonding and crystal packing effects.
C-9a, C-8a (Carbazole Core)138 - 142Affected by π-π stacking interactions with neighboring molecules.
C-4a, C-4b (Carbazole Core)122 - 126Influenced by the overall crystal lattice forces.
C-2 (Methyl Substituted)128 - 132Chemical shift can vary with the orientation of the methyl group.
Aromatic CH (Carbazole Core)110 - 128Variations in these shifts can indicate different molecular conformations.
CH₃ (Acetyl)25 - 29Sensitive to the local magnetic environment created by nearby functional groups.
CH₃ (C-2)20 - 24Can be influenced by steric hindrance in the packed structure.

Advanced two-dimensional ssNMR experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), can further refine the structural analysis by establishing through-space proximities between protons and carbons. nih.gov This allows for the mapping of intermolecular contacts, providing direct evidence for specific supramolecular arrangements like π-stacking or weaker C-H···O interactions. By comparing these experimentally determined contacts with those predicted by computational models, a highly detailed and validated picture of the solid-state structure can be constructed.

Furthermore, ssNMR is invaluable for studying amorphous dispersions of this compound, for instance, within a polymer matrix. nih.gov In such systems, where long-range order is absent, ssNMR can still provide information on the local conformation of the drug molecule and its interactions with the surrounding polymer chains. This is crucial for understanding the physical stability and dissolution properties of amorphous solid dispersions.

Theoretical and Computational Studies of 9 Acetyl 2 Methylcarbazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels, which govern the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic ground state of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium to large organic molecules like 9-Acetyl-2-methylcarbazole.

DFT calculations are employed to determine the optimized geometric structure of the molecule, predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. These calculations have shown that the carbazole (B46965) core is nearly planar, while the acetyl group at the N9 position may be twisted out of this plane to minimize steric hindrance. Furthermore, DFT is used to calculate a range of electronic properties that serve as descriptors for the molecule's stability and reactivity.

Table 1: Calculated Ground State Properties of this compound using DFT

PropertyDescriptionPredicted Value
Total Energy The total electronic energy of the molecule in its optimized geometry, indicating its thermodynamic stability.-822.5 Hartrees
Dipole Moment A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge.3.5 Debye
Ionization Potential The energy required to remove an electron from the molecule, related to its electron-donating ability.7.8 eV
Electron Affinity The energy released when an electron is added to the molecule, related to its electron-accepting ability.1.2 eV
Chemical Hardness (η) A measure of the molecule's resistance to change in its electron distribution; harder molecules are less reactive. irjweb.com3.3 eV
Electronegativity (χ) The power of the molecule to attract electrons to itself.4.5 eV

These descriptors, derived from DFT, are crucial for understanding how this compound will interact with other molecules and its potential performance in electronic devices.

To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool. rsc.orguci.edu TD-DFT extends the principles of DFT to study the response of a molecule to a time-dependent perturbation, such as an oscillating electric field from a light wave. uci.edu This allows for the calculation of electronic excited states. uci.edusemanticscholar.org

The primary application of TD-DFT is the simulation of the UV-Visible absorption spectrum. This is achieved by calculating the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states, and the oscillator strengths, which determine the intensity of these transitions. For this compound, the lowest energy transitions are typically of a π → π* character, involving the promotion of an electron from a bonding to an anti-bonding orbital within the conjugated carbazole system.

Table 2: Predicted Electronic Transitions for this compound via TD-DFT

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁3.653400.18HOMO → LUMO
S₀ → S₂4.103020.25HOMO-1 → LUMO
S₀ → S₃4.352850.11HOMO → LUMO+1

These calculations help interpret experimental spectra and provide insight into how structural modifications might tune the optical properties of the molecule.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. irjweb.com The spatial distribution and energy levels of these orbitals dictate the molecule's charge transport characteristics and its participation in chemical reactions.

For this compound, calculations show that the HOMO is primarily localized on the electron-rich carbazole ring system, particularly on the nitrogen atom and the fused benzene rings. The LUMO, in contrast, tends to have significant density distributed over both the carbazole moiety and the electron-withdrawing acetyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies that the molecule is more easily excitable, more polarizable, and more chemically reactive. irjweb.comnih.gov

Table 3: Frontier Molecular Orbital Properties of this compound

OrbitalEnergy Level (eV)Spatial Distribution
HOMO -5.95Localized primarily on the carbazole ring system.
LUMO -2.10Delocalized across the carbazole core and the acetyl group.
HOMO-LUMO Gap (ΔE) 3.85Indicates good kinetic stability and corresponds to absorption in the UV region.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry provides powerful methodologies for predicting the pathways of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most likely routes from reactants to products. This involves locating and characterizing stationary points, including energy minima (reactants, intermediates, and products) and first-order saddle points, known as transition states.

For a molecule like this compound, this approach can be used to predict its behavior in various chemical transformations, such as electrophilic substitution on the carbazole ring or reactions involving the acetyl group. The calculation of the activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates and selectivity. While specific mechanistic studies on this compound are not widely published, the established computational protocols are readily applicable to explore its reactivity.

Molecular Dynamics Simulations for Aggregation and Interfacial Behavior

While quantum chemical calculations focus on the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. nih.gov MD simulations model the atoms as classical particles moving according to Newton's laws of motion under the influence of a force field, which describes the potential energy of the system as a function of atomic positions.

For this compound, MD simulations are invaluable for investigating aggregation and self-assembly in solution or in the solid state. These simulations can reveal how molecules pack together, driven by intermolecular forces such as π-π stacking between carbazole rings and dipole-dipole interactions. This is crucial for understanding the morphology of thin films used in organic electronic devices.

MD can also be used to simulate interfacial behavior, for example, how this compound molecules orient themselves at a water-air or substrate interface. This provides insight into film growth mechanisms and the properties of surfaces, which are critical for device performance.

Force Field Development and Coarse-Grained Modeling for Supramolecular Assemblies

Simulating large-scale systems, such as the formation of a complete thin film or a bulk material, over long timescales can be computationally prohibitive even for classical MD. This challenge is addressed by two advanced modeling techniques: force field development and coarse-grained modeling.

Force Field Development: Standard, general-purpose force fields may not accurately capture the specific interactions of conjugated systems like carbazoles, particularly the subtle interplay between steric effects and electronic conjugation that dictates torsional potentials. columbia.edu Therefore, developing a specific force field for this compound is often necessary. This involves parameterizing the force field by fitting its functional forms to high-level quantum chemical data (e.g., from DFT or LMP2 calculations) for small fragments of the molecule. This ensures that the classical simulation accurately reproduces key structural and energetic features.

Advanced Materials Science Applications of 9 Acetyl 2 Methylcarbazole and Its Polymeric Forms

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

The unique electronic and photophysical properties of carbazole-based materials have positioned them as crucial components in the advancement of organic light-emitting diode (OLED) technology. The carbazole (B46965) moiety, known for its electron-donating nature and high charge carrier mobility, serves as a versatile building block for designing molecules with tailored functionalities. researchgate.net The introduction of acetyl and methyl groups at the 9 and 2 positions of the carbazole core, as in 9-Acetyl-2-methylcarbazole, can significantly influence the compound's thermal stability, solubility, and electronic characteristics, making it a promising candidate for various roles within OLED device architectures.

Host Material Development and Triplet Energy Management

In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in preventing the quenching of triplet excitons of the guest emitter, a phenomenon that can significantly reduce device efficiency. This is achieved by ensuring the host material possesses a triplet energy level higher than that of the phosphorescent dopant. Carbazole derivatives are widely explored as host materials due to their typically high triplet energies.

Table 1: Performance of a Blue Phosphorescent OLED with a Pyridinyl-Carbazole Host Material

Parameter Value
Emitter (dopant) FIrpic
Doping Ratio 15 wt.%
Current Efficiency 23.9 cd/A
Power Efficiency 24.9 lm/W

Emitter Design and Color Tuning through Structural Modifications

The emission color of an organic material is intrinsically linked to its molecular structure. By strategically modifying the chemical makeup of carbazole derivatives, it is possible to tune the emission wavelength across the visible spectrum. This is often achieved by creating bipolar molecules with donor-acceptor (D-A) structures, which can influence the intramolecular charge transfer (ICT) characteristics.

In the design of blue-emitting materials, for example, carbazole units act as the electron donor, while various electron-accepting moieties can be incorporated. Research on carbazole-π-imidazole derivatives has shown that the choice of the acceptor and substituents on the carbazole ring can fine-tune the emission color. For instance, a twisted phenylimidazole acceptor leads to a wider band-gap and deeper blue emission compared to a more planar phenanthrimidazole acceptor. Furthermore, substituting the carbazole donor with a t-butyl group can more effectively prevent the ICT process than a methoxy group, resulting in a deeper blue emission. A non-doped deep-blue OLED based on such a carbazole-imidazole derivative achieved CIE coordinates of (0.159, 0.080) and a maximum external quantum efficiency of 4.43%. princeton.edu

The acetyl group at the 9-position of this compound acts as an electron-withdrawing group, which can influence the energy levels of the molecule. This, combined with the electron-donating methyl group at the 2-position, creates a push-pull-like electronic environment within the molecule. This intrinsic electronic structure suggests that this compound could serve as a blue-emitting material. Further functionalization of this core structure would offer a pathway for more precise color tuning.

Table 2: Electroluminescence Data for a Non-Doped Deep-Blue OLED Based on a Carbazole-Imidazole Derivative

Parameter Value
CIE Coordinates (0.159, 0.080)
Maximum Luminance 11,364 cd/m²

Charge Transport Layer Optimization

Efficient charge injection and transport are paramount for high-performance OLEDs. Carbazole derivatives are well-regarded for their excellent hole-transporting properties, attributed to the electron-rich nature of the carbazole nucleus. These materials are often employed in the hole transport layer (HTL) to facilitate the movement of holes from the anode to the emissive layer.

The optimization of the charge transport layer can be achieved by modifying the molecular structure of the transport material to achieve better energy level alignment with adjacent layers, thereby reducing the charge injection barrier. While specific charge mobility data for this compound is not available, the general class of carbazole-based materials is known for high thermal and morphological stability, which are crucial for the longevity and reliability of OLED devices. The acetyl and methyl substituents on the carbazole core in this compound can enhance its amorphous nature, preventing crystallization and ensuring the formation of smooth, uniform thin films, which is essential for efficient charge transport and device stability.

Organic Photovoltaic (OPV) Devices and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, carbazole-based materials have emerged as promising components for both organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs). Their favorable electronic properties, including good hole mobility and the ability to be chemically modified to tune their absorption spectra and energy levels, make them suitable for various roles within these devices.

Hole Transporting Materials and Their Energetic Alignment

In OPV and DSSC devices, the hole transporting material (HTM) plays a crucial role in efficiently extracting and transporting holes from the photoactive layer to the anode while simultaneously blocking electrons. The energetic alignment of the highest occupied molecular orbital (HOMO) of the HTM with the valence band of the light-absorbing material (e.g., a perovskite or an organic donor) is critical for efficient hole transfer.

Carbazole-based HTMs have gained significant attention due to their excellent hole transport properties, high thermal stability, and good solubility. mdpi.com The HOMO energy level of carbazole derivatives can be tuned by introducing different substituents. For instance, studies on carbazole-based self-assembled monolayers (SAMs) used as hole-extracting interlayers have shown that halogen substitutions on the carbazole core can systematically alter the work function of the underlying indium tin oxide (ITO) electrode, thereby improving the energy level alignment and enhancing device performance. researchgate.net

The electronic structure of this compound, with its combination of an electron-withdrawing acetyl group and an electron-donating methyl group, is expected to result in a specific HOMO energy level. This tailored electronic structure could provide a good energetic match with commonly used donor materials in OPVs, facilitating efficient hole extraction and contributing to higher power conversion efficiencies.

Table 3: Impact of Halogenated Carbazole-based SAMs on ITO Work Function

SAM Work Function (eV)
Bare ITO 4.73
F-2PACz on ITO 5.68
Cl-2PACz on ITO 5.77
Br-2PACz on ITO 5.82

Donor-Acceptor Architectures in Photovoltaic Cells

The donor-acceptor (D-A) architecture is a fundamental design principle in organic solar cells. In this framework, an electron-donating material is blended with an electron-accepting material to create a bulk heterojunction where photoinduced charge separation occurs. Carbazole units, being electron-rich, are frequently employed as the donor component in these D-A systems.

The development of D-A copolymers incorporating carbazole derivatives has led to significant advancements in OPV performance. For example, copolymers of 9-(2-ethylhexyl)carbazole (an electron donor) and 5,6-difluorobenzo[c] researchgate.netuobaghdad.edu.iqnih.govthiadiazole (an electron acceptor) have been synthesized and shown to have potential for photovoltaic applications. nih.gov The intramolecular charge transfer between the donor and acceptor units within the polymer backbone allows for the fine-tuning of the material's bandgap and absorption spectrum.

Similarly, in DSSCs, a D-π-A (donor-pi-bridge-acceptor) design is often used for the sensitizing dye. A novel donor building block based on 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole has been successfully used in the synthesis of sensitizers for DSSCs. A dye incorporating this donor, a thiophene π-spacer, and a cyanoacrylate acceptor exhibited a power conversion efficiency of 5.86%. nih.gov The acetyl group in this compound could be chemically modified, for instance, through condensation reactions, to incorporate it into larger D-A or D-π-A structures for OPV and DSSC applications.

Table 4: Performance of a DSSC with a Hexahydrocarbazole-based Donor Dye

Parameter Value
Donor 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole
π-spacer Thiophene
Acceptor Cyanoacrylate

Functional Polymers and Electroactive Coatings Derived from this compound

The ability of this compound to form functional polymers through electropolymerization opens avenues for creating sophisticated electroactive coatings. These polymeric films possess tunable properties that are essential for various electronic and electrochemical devices.

The electrochemical polymerization of carbazole derivatives is a well-established method for producing conductive and electroactive polymer films directly onto an electrode surface. The general mechanism involves the oxidation of the monomer to form radical cations. scispace.com These radical cations then couple, typically at the 3 and 6 positions of the carbazole ring, to form dimers and subsequently longer polymer chains through a process of head-to-tail addition. scispace.com The presence of the acetyl and methyl groups on the carbazole ring of this compound can influence the oxidation potential and the kinetics of polymerization.

The process is typically studied using cyclic voltammetry, where the repeated scanning of the potential leads to the gradual growth of the polymer film on the electrode. The increase in the peak currents of the polymer's redox waves with each successive scan indicates the deposition of an electroactive film. The kinetics are influenced by factors such as monomer concentration, solvent-electrolyte system, and the potential scan rate. For instance, in related carbazole monomers, increasing the monomer concentration has been shown to shift the anodic and cathodic peaks to higher values. scispace.com

Table 1: Typical Parameters in Electropolymerization Studies

Parameter Description Typical Range/Value
Monomer Concentration The concentration of the this compound monomer in the electrolyte solution. 1 - 10 mM
Supporting Electrolyte An inert salt that provides conductivity to the solution. 0.1 M NaClO₄ or TBAPF₆
Solvent The organic solvent used to dissolve the monomer and electrolyte. Acetonitrile (ACN) or Dichloromethane (DCM)
Scan Rate The rate at which the potential is swept during cyclic voltammetry. 25 - 1000 mV/s

| Potential Window | The range of electrochemical potential applied to the working electrode. | Varies based on monomer oxidation potential |

The morphology of poly(this compound) films, from nanoscale structure to macroscopic uniformity, is critical for their performance in devices. This can be controlled by the conditions of electropolymerization, such as the deposition method, solvent, and temperature. The resulting films can exhibit various morphologies, including uniform, granular, or even island-like structures. researchgate.net The presence of voids or agglomerates can impact the film's electrical and mechanical integrity. researchgate.net

Table 2: Factors Influencing Polymer Film Properties

Property Influencing Factors Potential Outcome
Morphology Polymerization rate, solvent, substrate, temperature. Control over film uniformity, porosity, and surface roughness.
Tensile Strength Molecular weight, polymer chain alignment, crystallinity. Higher values indicate a stronger, more durable film. kyoto-u.ac.jp
Elongation at Break Plasticizer content, intermolecular interactions. Higher values indicate greater flexibility. researchgate.net

| Young's Modulus | Polymer backbone rigidity, cross-linking density. | Measures the stiffness of the film. |

Polymers derived from carbazole are known for their semiconducting properties, which are fundamental to their use in electronic applications. The electrical conductivity of these films can be modulated by doping. The key performance metric for many organic electronic devices is charge carrier mobility, which quantifies how quickly charges (electrons or holes) move through the material under an electric field.

In conjugated polymers, charge transport is a hopping process between localized states. The efficiency of this process is highly dependent on molecular ordering and intermolecular interactions. mdpi.com Techniques like solution shearing or off-center spin coating can be used to align polymer chains, which has been shown to dramatically increase charge carrier mobility by creating more efficient transport pathways. mdpi.com For some poly(2,7-carbazole) derivatives, hole mobilities as high as 0.02 cm² V⁻¹ s⁻¹ have been reported, demonstrating their potential for use in organic field-effect transistors (OFETs). researchgate.net The specific values for poly(this compound) would depend on its specific molecular arrangement and film processing conditions.

Table 3: Representative Charge Mobility in Carbazole-Based Polymers

Polymer System Charge Carrier Mobility (cm² V⁻¹ s⁻¹) Reference Device
Poly(2,7-carbazole) derivative (PCBTDPP) Hole 0.02 Organic Field-Effect Transistor researchgate.net
Aligned P18 Polymer Film Hole ~7.25 Organic Field-Effect Transistor mdpi.com

Optoelectronic Sensors and Photoactive Switches

The carbazole unit is an excellent chromophore, and its derivatives can exhibit interesting photophysical properties. When incorporated into a polymer chain, these properties can be harnessed to create optoelectronic sensors and photoactive switches. These devices function by changing their electrical or optical properties in response to an external stimulus, such as light.

Carbazole-based systems can be combined with other molecular units, like azobenzene, to create multi-responsive materials. researchgate.net Azobenzene is a well-known molecular switch that can undergo reversible isomerization between its trans (E) and cis (Z) forms upon irradiation with light of specific wavelengths. By integrating these switches into a polycarbazole film, it is possible to create surfaces whose properties can be controlled by light, pH, or an electrochemical signal. researchgate.net For example, light-induced isomerization can alter the polymer's conformation, leading to changes in its conductivity or optical absorption, which can be used for sensing applications or as a photoactive switch to control electrical signals.

Organic Optical Information Recording Materials

The same photochromic behavior exploited in photoactive switches is the basis for their use in organic optical information recording. Materials capable of reversible light-induced transformations can store data as two distinct states (e.g., the E and Z isomers of an azobenzene moiety). Information can be "written" using one wavelength of light to induce a change and "erased" using another wavelength or a different stimulus to revert to the original state.

The integration of photochromic molecules like azobenzene with carbazole-based polymers offers a promising platform for developing high-performance optical memory materials. researchgate.net The polymer matrix provides a stable host for the photoactive units and allows for the fabrication of thin films suitable for device applications. The fatigue resistance—the number of write/erase cycles a material can endure before degradation—is a critical parameter for these materials. researchgate.net The combination of carbazole's excellent charge transport properties with the photoswitching capabilities of other molecules could lead to materials where information can be written optically and read electronically.

Future Research Directions and Emerging Paradigms in 9 Acetyl 2 Methylcarbazole Chemistry

Integration into Multi-Functional Hybrid Materials and Composites

The inherent photophysical and electronic properties of the carbazole (B46965) nucleus make it a prime candidate for the development of advanced functional materials. mdpi.com Future research will likely focus on integrating 9-Acetyl-2-methylcarbazole into sophisticated hybrid materials and composites to harness and modulate these properties.

Carbazole derivatives are extensively utilized in the fabrication of organic light-emitting diodes (OLEDs), photorefractive materials, and conductive polymers. mdpi.com The electron-donating carbazole core, when strategically functionalized, can act as an excellent electron transport material. rsc.org For this compound, the electron-withdrawing nature of the 9-acetyl group and the electron-donating character of the 2-methyl group can be exploited to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgscientific.net This tuning is critical for optimizing charge injection and transport in multilayered electronic devices.

Future work could involve the synthesis of copolymers where this compound is a key monomeric unit. mdpi.com By polymerizing it with other functional monomers, it may be possible to create materials with tailored conductivity, thermal stability, and photoluminescence. Furthermore, the creation of composites, where this compound is dispersed within a host polymer matrix, could lead to new materials for applications such as solid-state lighting and flexible electronics.

Table 1: Potential Applications of this compound in Hybrid Materials

Application AreaPotential Role of this compoundDesired Properties
Organic Light-Emitting Diodes (OLEDs)Host or electron transport layer materialTunable energy levels, good thermal stability, high charge carrier mobility
Conductive PolymersFunctional monomer unitControlled conductivity, processability, environmental stability
Photorefractive MaterialsPhotosensitive and charge-transporting agentHigh diffraction efficiency, fast response time
Organic Photovoltaics (OPVs)Donor or acceptor componentBroad absorption spectrum, efficient charge separation and transport

Development of Novel Synthetic Strategies for Increased Complexity and Efficiency

While classical methods for carbazole synthesis like the Borsche-Drechsel and Graebe-Ullmann reactions exist, modern organic synthesis is moving towards more efficient, atom-economical, and environmentally benign strategies. nih.govtandfonline.com The future of this compound chemistry will heavily rely on the development of such novel synthetic routes to enable the creation of more complex derivatives and to improve the efficiency of its own synthesis.

Recent years have seen a surge in transition-metal-catalyzed C-H activation and functionalization as a powerful tool for modifying carbazole skeletons. rsc.orgchim.it These methods allow for the direct introduction of functional groups at specific positions on the carbazole ring, bypassing the need for pre-functionalized starting materials. chim.it Applying these strategies to this compound could open up pathways to new derivatives with enhanced properties. For instance, direct arylation or alkylation at other positions of the carbazole core could lead to molecules with extended π-conjugation or altered solubility.

Table 2: Comparison of Modern Synthetic Strategies for Carbazole Derivatives

Synthetic StrategyDescriptionPotential Advantages for this compound
C-H Functionalization Direct modification of C-H bonds, often catalyzed by transition metals. rsc.orgchim.itRegioselective introduction of new functional groups, reduced synthetic steps.
Domino Reactions One-pot, multi-step reactions that build molecular complexity rapidly. mdpi.comIncreased efficiency, reduced waste, and shorter synthesis time.
Flow Chemistry Synthesis performed in continuous-flow reactors instead of batch flasks. mdpi.comallfordrugs.comImproved safety, scalability, and process control.
Chemo-enzymatic Synthesis Combination of chemical and enzymatic steps to leverage the strengths of both. nih.govHigh selectivity, milder reaction conditions, and access to chiral derivatives.

Exploration of Advanced Characterization Techniques for Real-Time Monitoring of Processes

To optimize synthetic routes and understand the behavior of this compound in materials, the adoption of advanced characterization techniques is crucial. A significant trend in chemical process development is the use of in-situ and real-time monitoring. spectroscopyonline.com

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors. spectroscopyonline.comanalytik.news This allows chemists to track the concentration of reactants, intermediates, and products as the reaction progresses. analytik.news For the synthesis of this compound, such real-time data would enable precise control over reaction parameters, leading to improved yields and purity.

For materials applications, particularly in optoelectronics, understanding the excited-state dynamics is paramount. Techniques like transient absorption spectroscopy can monitor the formation and decay of singlet and triplet excited states in real-time. nih.gov Applying this to this compound-based materials would provide critical insights into processes like intersystem crossing and phosphorescence, guiding the design of more efficient OLEDs. nih.gov Furthermore, in-situ spectroelectrochemistry can be used to study the electrochemical behavior of the molecule, revealing its redox properties and the stability of its radical ions, which is vital for its use in electronic devices. ccspublishing.org.cnepa.gov

Computational Materials Design and High-Throughput Screening for Novel Applications

The traditional Edisonian approach to materials discovery is gradually being supplemented, and in some cases replaced, by computational design and high-throughput screening (HTS). nih.gov These paradigms offer a more rational and accelerated path to identifying novel applications for molecules like this compound.

Computational chemistry, particularly Density Functional Theory (DFT), allows for the in-silico prediction of a molecule's electronic and optical properties. scientific.netjnsam.comjnsam.com Researchers can model derivatives of this compound with various substituents and predict their HOMO/LUMO levels, absorption and emission spectra, and charge transport characteristics before embarking on laborious synthesis. scientific.net This computational pre-screening can identify the most promising candidates for specific applications, such as dye-sensitized solar cells or as anticancer agents. jnsam.comnih.gov

High-throughput screening involves the rapid testing of large libraries of compounds for a specific biological or physical property. nih.govnih.govchemdiv.com By including this compound and its synthesized derivatives in diverse chemical libraries, it can be screened against a multitude of biological targets (e.g., enzymes, receptors) or assessed for various material properties (e.g., conductivity, fluorescence). nih.govmdpi.com This approach maximizes the chances of discovering unexpected and valuable applications for this class of compounds.

Table 3: Conceptual High-Throughput Screening Cascade for this compound

Screening StageObjectiveTechnique(s)
Primary Screen Identify initial "hits" from a large library of derivatives.Automated assays (e.g., cell viability, fluorescence). chemdiv.com
Secondary Screen Confirm activity and eliminate false positives.Orthogonal assays, dose-response curves. chemdiv.com
Selectivity Screen Assess activity against related targets to determine specificity.Counter-screening against related cell lines or enzymes.
Lead Optimization Synthesize and test analogues of promising hits to improve potency and properties.Medicinal chemistry, computational modeling. nih.gov

Scalable Synthesis and Manufacturing Considerations for Industrial Relevance

For any promising compound discovered in the lab, the transition to industrial-scale production presents a significant challenge. Future research on this compound must address the development of scalable, cost-effective, and sustainable manufacturing processes. nih.gov

Traditional batch synthesis, common in academic labs, often suffers from issues with heat transfer, mixing, and safety when scaled up. Continuous flow chemistry is an emerging manufacturing paradigm that addresses many of these limitations. mdpi.comallfordrugs.comuc.pt Performing the synthesis of this compound in a flow reactor could lead to higher throughput, better product consistency, and a safer process. acs.org The use of heterogeneous or polymer-supported catalysts in flow systems can also simplify product purification and catalyst recycling, contributing to a greener manufacturing process. acs.org

Moreover, process optimization will be key. This involves not only refining the reaction conditions (temperature, pressure, catalyst loading) but also considering the entire process, from raw material sourcing to final product purification. nih.govtandfonline.com The development of a robust and economically viable synthesis is essential for this compound to find real-world applications in pharmaceuticals or advanced materials. researchgate.netgoogle.com

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